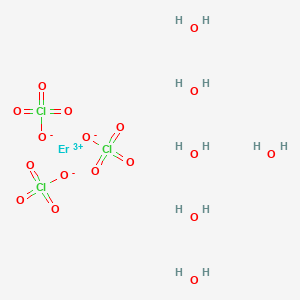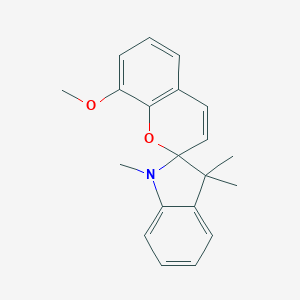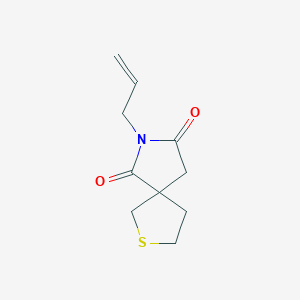
3-Methyl-1-hexanol
Overview
Description
3-Methyl-1-hexanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da . It is a component of the aroma profile of Brazilian wines and is also a component of the volatile oil from aerial parts and underground parts of Cynanchum paniculatum .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-carbon chain with a methyl group attached to the third carbon and a hydroxyl group attached to the first carbon . The structure can be represented as CH3CH2CH(CH3)CH2CH2OH .
Chemical Reactions Analysis
Alcohols like this compound can undergo a variety of chemical reactions. They can be oxidized to form aldehydes, ketones, or carboxylic acids . The specific reactions that this compound undergoes could depend on factors such as the reaction conditions and the presence of other reagents .
Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 161.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.3±6.0 kJ/mol and a flash point of 61.8±6.5 °C . The compound has a refractive index of 1.421 and a molar refractivity of 36.0±0.3 cm3 .
Scientific Research Applications
Physical Properties : The complex relative permittivity of 3-Methyl-1-hexanol has been studied, demonstrating its unique characteristics in response to temperature and pressure changes. This research contributes to our understanding of the molecular interactions and structures in alcohols (Vij, Scaife, & Calderwood, 1981).
Catalytic Processes : Research has explored the synthesis of various chemicals like 2-ethyl-1-hexanol from n-butanal, demonstrating the catalytic potential of compounds related to this compound. These findings are crucial for developing cost-effective and efficient chemical synthesis processes (Patankar & Yadav, 2017).
Biofuel Applications : Studies have investigated the use of hexanol derivatives, including this compound, as sustainable biofuels in diesel engines. These studies provide valuable insights into the combustion, performance, and emission characteristics of these biofuels (Santhosh & Kumar, 2021; Poures et al., 2017) (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).
Surface Chemistry : The surface potential of 1-hexanol solutions, related to this compound, has been analyzed to understand its impact on interfacial properties, highlighting the importance of molecular structure in such processes (Nguyen et al., 2013).
Environmental Impact : An emission study on alcohol-biodiesel propelled engines, including hexanol variants, sheds light on the potential environmental benefits of using such fuels, offering a sustainable alternative to traditional fossil fuels (Vinayagam, Balamurugan, Vijayanand, & Hafeez, 2019).
Safety and Hazards
When handling 3-Methyl-1-hexanol, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately .
properties
IUPAC Name |
3-methylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZVAQICDGBHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927629 | |
| Record name | 3-Methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13231-81-7 | |
| Record name | 1-Hexanol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-methyl-1-hexanol currently being explored?
A1: While not directly covered in these research papers, this compound's primary applications stem from its nature as a volatile organic compound. [, ] It's found as a flavor and fragrance ingredient and is also being investigated for its potential role in food science.
- Food Science: One study demonstrated that this compound is a significant volatile compound in wheat bread enriched with edible cricket flour. The research investigated how different concentrations of the flour impacted the bread's quality, sensory characteristics, and the formation of volatile compounds like this compound. Interestingly, this compound was also linked to specific emotional responses in consumers. []
- Sensory Analysis: In another study focusing on the impact of olive cake on dry-cured pork products, this compound was identified as a key volatile alcohol present. The research delved into how different olive cake extraction methods influenced the sensory profile and volatile compound composition of the meat. []
Q2: Can this compound be synthesized through chemical reactions?
A2: Yes, this compound can be synthesized through various chemical processes. One study highlighted the production of this compound as a byproduct during the electrochemical oxidation of toluene. This reaction was catalyzed by cobalt(II) within a specific ionic liquid environment (N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide). []
Q3: Are there any studies investigating this compound's potential biological activity?
A3: One research paper mentioned the use of a novel, quantitative approach involving Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) to identify the volatilome of Aureobasidium pullulans. This fungal species, known for producing the biopolymer pullulan, was found to inhibit the growth of other fungi like Botrytis cinerea and Alternaria alternata in vitro. While this compound was identified within the volatilome, the study did not directly investigate its specific role in this antifungal activity. []
Q4: Are there efforts to develop sensor technologies for detecting this compound?
A4: While not the primary focus, one research paper explored a monitoring system utilizing a multimodal sensor capable of measuring electrical conductivity, temperature, and pH. This system aimed to detect 3-hydroxy-3-methylhexanoic acid and 3-mercapto-3-methyl-1-hexanol, both associated with underarm odor. Although not directly measuring this compound, this research highlights the growing interest in sensor technologies for detecting specific volatile organic compounds, particularly those related to human perception and health. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















